1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide
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Overview
Description
1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide is a quaternary ammonium compound with the molecular formula C12H28BrN . It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension.
Preparation Methods
The synthesis of 1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide typically involves the quaternization of N,N-dimethylpentylamine with an alkyl halide, such as pentyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-dimethylpentylamine+Pentyl bromide→1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and alcohol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis buffers and as a surfactant in various biological assays.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mechanism of Action
The mechanism of action of 1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its quaternary ammonium structure allows it to interact with negatively charged surfaces, making it effective in disrupting cell membranes and enhancing the permeability of various substances .
Comparison with Similar Compounds
1-Pentanaminium, N,N-dimethyl-N-pentyl-, bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but with a longer alkyl chain, making it more effective in forming micelles.
Tetrabutylammonium bromide (TBAB): Used as a phase transfer catalyst but with different solubility properties.
Benzalkonium chloride: Commonly used as a disinfectant and preservative, with a broader spectrum of antimicrobial activity.
The uniqueness of this compound lies in its specific alkyl chain length and its balance of hydrophilic and hydrophobic properties, making it suitable for a variety of applications .
Properties
CAS No. |
700380-89-8 |
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Molecular Formula |
C12H28BrN |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
dimethyl(dipentyl)azanium;bromide |
InChI |
InChI=1S/C12H28N.BrH/c1-5-7-9-11-13(3,4)12-10-8-6-2;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XUUMOQMIKCVNMP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+](C)(C)CCCCC.[Br-] |
Origin of Product |
United States |
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